2,6,9,10-Tetramethoxyanthracene
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Overview
Description
2,6,9,10-Tetramethoxyanthracene is an organic compound belonging to the anthracene family It is characterized by the presence of four methoxy groups attached to the anthracene core at positions 2, 6, 9, and 10
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,10-Tetramethoxyanthracene typically involves the methoxylation of anthracene derivatives. One common method is the reaction of anthracene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,6,9,10-Tetramethoxyanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce various functionalized anthracenes .
Scientific Research Applications
2,6,9,10-Tetramethoxyanthracene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices
Mechanism of Action
The mechanism of action of 2,6,9,10-Tetramethoxyanthracene and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 2,3,6,7-Tetramethoxyanthracene
- 9,10-Diethyl-2,3,6,7-tetramethoxyanthracene
- 2,3,6,7-Tetramethoxy-9,10-dihydroanthracene
Uniqueness
2,6,9,10-Tetramethoxyanthracene is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and physical properties. This distinct arrangement can lead to different electronic and steric effects compared to similar compounds, making it valuable for specific applications in materials science and organic electronics .
Properties
CAS No. |
91854-11-4 |
---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,6,9,10-tetramethoxyanthracene |
InChI |
InChI=1S/C18H18O4/c1-19-11-5-7-13-15(9-11)17(21-3)14-8-6-12(20-2)10-16(14)18(13)22-4/h5-10H,1-4H3 |
InChI Key |
OXGNVKRYWIAFRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2OC)OC)OC |
Origin of Product |
United States |
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